Cas no 165315-05-9 (2,4,7,12-Tetraazatridecan-13-oicacid,2-cyclopropyl-10-hydroxy-5-methyl-1-[2-(1-methylethyl)-4-thiazolyl]-3,6-dioxo-8,11-bis(phenylmethyl)-,5-thiazolylmethyl ester, (5S,8S,10S,11S)- (9CI))

2,4,7,12-Tetraazatridecan-13-oicacid,2-cyclopropyl-10-hydroxy-5-methyl-1-[2-(1-methylethyl)-4-thiazolyl]-3,6-dioxo-8,11-bis(phenylmethyl)-,5-thiazolylmethyl ester, (5S,8S,10S,11S)- (9CI) structure
165315-05-9 structure
Product Name:2,4,7,12-Tetraazatridecan-13-oicacid,2-cyclopropyl-10-hydroxy-5-methyl-1-[2-(1-methylethyl)-4-thiazolyl]-3,6-dioxo-8,11-bis(phenylmethyl)-,5-thiazolylmethyl ester, (5S,8S,10S,11S)- (9CI)
CAS No:165315-05-9
MF:C37H46N6O5S2
MW:718.928346157074
CID:155694
PubChem ID:482936
Update Time:2025-04-19

2,4,7,12-Tetraazatridecan-13-oicacid,2-cyclopropyl-10-hydroxy-5-methyl-1-[2-(1-methylethyl)-4-thiazolyl]-3,6-dioxo-8,11-bis(phenylmethyl)-,5-thiazolylmethyl ester, (5S,8S,10S,11S)- (9CI) Chemical and Physical Properties

Names and Identifiers

    • 2,4,7,12-Tetraazatridecan-13-oicacid,2-cyclopropyl-10-hydroxy-5-methyl-1-[2-(1-methylethyl)-4-thiazolyl]-3,6-dioxo-8,11-bis(phenylmethyl)-,5-thiazolylmethyl ester, (5S,8S,10S,11S)- (9CI)
    • 1,3-thiazol-5-ylmethyl N-[(2S,3S,5S)-5-[[(2S)-2-[[cyclopropyl-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]carbamoyl]amino]propanoyl]amino]-3-hydroxy-1,6-diphenylhexan-2-yl]carbamate
    • 2,4,7,12-Tetraazatridecan-13-oicacid,2-cyclopropyl-10-hydroxy-5-methyl-1-[2-(1-methylethyl)-4-thiazolyl]-3,6-dioxo-8,11-bis(p
    • 165315-05-9
    • 2,4,7,12-Tetraazatridecan-13-oic acid, 2-cyclopropyl-10-hydroxy-5-methyl-1-[2-(1-methylethyl)-4-thiazolyl]-3,6-dioxo-8,11-bis(phenylmethyl)-, 5-thiazolylmethyl ester, [5S-(5R*,8R*,10R*,11R*)]-
    • 2,4,7,12-Tetraazatridecan-13-oic acid, 2-cyclopropyl-10-hydroxy-5-methyl-1-(2-(1-methylethyl)-4-thiazolyl)-3,6-dioxo-8,11-bis(phenylmethyl)-, 5-thiazolylmethyl ester, (5S-(5R*,8R*,10R*,11R*))-
    • thiazol-5-ylmethyl N-[(1S,2S,4S)-1-benzyl-4-[[(2S)-2-[[cyclopropyl-[(2-isopropylthiazol-4-yl)methyl]carbamoyl]amino]propanoyl]amino]-2-hydroxy-5-phenyl-pentyl]carbamate
    • SCHEMBL7187217
    • DTXSID00167905
    • Inchi: 1S/C37H46N6O5S2/c1-24(2)35-41-29(22-49-35)20-43(30-14-15-30)36(46)39-25(3)34(45)40-28(16-26-10-6-4-7-11-26)18-33(44)32(17-27-12-8-5-9-13-27)42-37(47)48-21-31-19-38-23-50-31/h4-13,19,22-25,28,30,32-33,44H,14-18,20-21H2,1-3H3,(H,39,46)(H,40,45)(H,42,47)/t25-,28-,32-,33-/m0/s1
    • InChI Key: UUEYXVABPDEFJP-KONZEVEYSA-N
    • SMILES: S1C(C(C)C)=NC(=C1)CN(C(N[C@@H](C)C(N[C@@H](CC1C=CC=CC=1)C[C@@H]([C@H](CC1C=CC=CC=1)NC(=O)OCC1=CN=CS1)O)=O)=O)C1CC1

Computed Properties

  • Exact Mass: 718.29748
  • Monoisotopic Mass: 718.297
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 4
  • Hydrogen Bond Acceptor Count: 9
  • Heavy Atom Count: 50
  • Rotatable Bond Count: 18
  • Complexity: 1070
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 4
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 5.6
  • Topological Polar Surface Area: 202Ų

Experimental Properties

  • Density: 1.31
  • Boiling Point: 964°Cat760mmHg
  • Flash Point: 536.8°C
  • Refractive Index: 1.637
  • PSA: 145.78
Recommended suppliers
烟台朗裕新材料科技有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Suzhou Senfeida Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Suzhou Senfeida Chemical Co., Ltd
Beyond Pharmaceutical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Yunnanjiuzhen
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Yunnanjiuzhen
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.